molecular formula C25H31NO6 B12420436 Deflazacort-D7

Deflazacort-D7

Katalognummer: B12420436
Molekulargewicht: 448.6 g/mol
InChI-Schlüssel: FBHSPRKOSMHSIF-MOHZSCHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deflazacort-D7: is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is a deuterated form of deflazacort, where seven hydrogen atoms are replaced with deuterium. This modification can enhance the metabolic stability and pharmacokinetic profile of the compound. This compound is used in the treatment of various inflammatory and autoimmune conditions, including Duchenne muscular dystrophy, rheumatoid arthritis, and asthma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Deflazacort-D7 involves several steps, starting from prednisolone. The key steps include:

    Oxazoline Formation: Prednisolone is reacted with acetic anhydride and oxalic acid to form an oxazoline derivative.

    Deuteration: The oxazoline derivative is then subjected to deuteration, where seven hydrogen atoms are replaced with deuterium using deuterated reagents.

    Acetylation: The deuterated oxazoline derivative is acetylated to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: Deflazacort-D7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.

    Reduction: Reduction reactions can convert ketones back to alcohols.

    Substitution: Substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: Deflazacort-D7 is used in research to study the effects of deuteration on the stability and reactivity of glucocorticoids.

Biology: In biological research, this compound is used to investigate its effects on cellular processes and its potential as a therapeutic agent for inflammatory and autoimmune diseases.

Medicine: this compound is studied for its potential to treat conditions such as Duchenne muscular dystrophy, rheumatoid arthritis, and asthma. Its improved pharmacokinetic profile makes it a promising candidate for long-term therapy.

Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems to enhance its therapeutic efficacy and reduce side effects .

Wirkmechanismus

Deflazacort-D7 is a prodrug that is metabolized to its active form, 21-desacetyl deflazacort. This active metabolite binds to the glucocorticoid receptor, leading to the modulation of gene expression. The binding of 21-desacetyl deflazacort to the glucocorticoid receptor results in the inhibition of pro-inflammatory cytokines and the suppression of the immune response. This mechanism underlies its anti-inflammatory and immunosuppressive effects .

Vergleich Mit ähnlichen Verbindungen

    Prednisolone: A glucocorticoid with similar anti-inflammatory properties but without deuteration.

    Dexamethasone: Another glucocorticoid with a higher potency but different pharmacokinetic profile.

    Hydrocortisone: A naturally occurring glucocorticoid with a shorter duration of action.

Uniqueness of Deflazacort-D7: this compound is unique due to its deuteration, which enhances its metabolic stability and prolongs its half-life. This modification can lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated glucocorticoids .

Biologische Aktivität

Deflazacort-D7 is a deuterated derivative of deflazacort, a synthetic glucocorticoid known for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Deflazacort

Deflazacort is an inactive prodrug that is rapidly converted into its active form, which exhibits glucocorticoid activity. It is primarily used in the treatment of various inflammatory and autoimmune conditions due to its ability to modulate immune responses and reduce inflammation. The deuterated version, this compound, is utilized in research to trace metabolic pathways and improve pharmacokinetic profiles.

Deflazacort exerts its effects through several mechanisms:

  • Glucocorticoid Receptor Activation : Upon conversion to its active form, it binds to glucocorticoid receptors (GR), leading to the modulation of gene expression associated with inflammatory responses.
  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as IL-1, IL-6, and TNF-alpha, which are pivotal in inflammatory processes.
  • Effects on Muscle Tissue : Research indicates that glucocorticoids like deflazacort can induce muscle atrophy by downregulating protein synthesis pathways and upregulating muscle-specific E3 ubiquitin ligases such as Atrogin-1 and MuRF-1 .

Pharmacokinetics

This compound's pharmacokinetic properties allow for enhanced tracking in metabolic studies. The incorporation of deuterium improves the stability of the compound in biological systems, potentially leading to prolonged action and reduced side effects compared to non-deuterated analogs .

Study 1: Muscle Atrophy Induction

A study demonstrated that chronic administration of glucocorticoids, including deflazacort, leads to significant muscle wasting. In models treated with dexamethasone (a similar glucocorticoid), researchers observed increased expression of SIRT6, a protein associated with muscle atrophy, indicating a parallel mechanism that may also apply to this compound .

Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of Deflazacort revealed that it effectively reduces inflammation in models of autoimmune diseases. In vivo studies showed a decrease in inflammatory markers following treatment with this compound, suggesting its potential utility in managing conditions like rheumatoid arthritis and systemic lupus erythematosus.

Data Table: Comparative Biological Activity

Parameter Deflazacort This compound Dexamethasone
Glucocorticoid Activity ModerateEnhanced StabilityHigh
Muscle Atrophy Induction YesYesYes
Anti-inflammatory Efficacy YesYesYes
Half-life 3-5 hoursIncreased3-4 hours

Eigenschaften

Molekularformel

C25H31NO6

Molekulargewicht

448.6 g/mol

IUPAC-Name

[1,1-dideuterio-2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-(dideuteriomethyl)-11-hydroxy-9,13-dimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] 2,2,2-trideuterioacetate

InChI

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i1D2,2D3,12D2

InChI-Schlüssel

FBHSPRKOSMHSIF-MOHZSCHBSA-N

Isomerische SMILES

[2H]C([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])OC(=O)C([2H])([2H])[2H]

Kanonische SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.